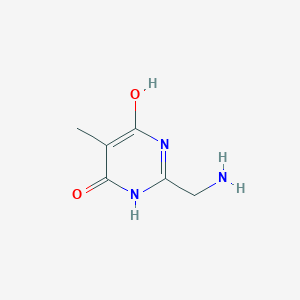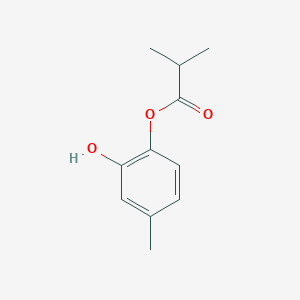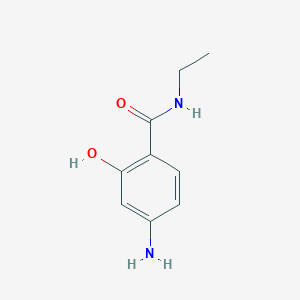
(1H-Imidazol-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-2-yl)methanesulfonamide is a heterocyclic compound featuring an imidazole ring substituted with a methanesulfonamide group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)methanesulfonamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
(1H-Imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Imidazole derivatives are explored for their potential as antifungal, antibacterial, and anticancer agents.
Industry: The compound is utilized in the development of agrochemicals and dyes for solar cells
Mécanisme D'action
The mechanism of action of (1H-Imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
(1H-Benzimidazol-2-yl)methanesulfonamide: Similar structure but with a benzimidazole ring.
(1H-Imidazol-1-yl)methanesulfonamide: Similar but with a different substitution pattern on the imidazole ring
Uniqueness: (1H-Imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C4H7N3O2S |
|---|---|
Poids moléculaire |
161.19 g/mol |
Nom IUPAC |
1H-imidazol-2-ylmethanesulfonamide |
InChI |
InChI=1S/C4H7N3O2S/c5-10(8,9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H2,5,8,9) |
Clé InChI |
OMDYPZCYKSVVOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)




![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)






